
3-bromo-6,6-dimethylpiperidine-2,4-dione
Overview
Description
3-bromo-6,6-dimethylpiperidine-2,4-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.07 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to the piperidine ring, making it a cyclic imide. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,6-dimethylpiperidine-2,4-dione typically involves the bromination of 6,6-dimethyl-piperidine-2,4-dione. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6,6-dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkoxide salts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Oxidation Reactions: Formation of oxo-piperidine derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of 3-bromo-6,6-dimethylpiperidine-2,4-dione exhibit significant anticancer activity. A study highlighted its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
1.2 Treatment of Chronic Diseases
The compound has been investigated for its potential in treating chronic conditions such as leprosy and chronic graft-versus-host disease. Its mechanism involves modulating immune responses and inhibiting specific pathways associated with these diseases . This suggests a broader therapeutic potential beyond oncology.
Organic Synthesis
2.1 Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of complex organic molecules, facilitating the development of new drugs . The compound's reactivity allows for modifications that lead to diverse derivatives with tailored biological activities.
2.2 PROTAC Technology
Recent advancements in targeted protein degradation have highlighted the role of compounds like this compound in PROTAC (Proteolysis Targeting Chimeras) technology. This approach leverages the compound's ability to bind specific proteins and promote their degradation, offering innovative strategies for drug discovery and development .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-bromo-6,6-dimethylpiperidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the cyclic structure of the compound allow it to form stable complexes with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,4-dimethylpiperidine-2,6-dione: Similar structure but different substitution pattern.
Lenalidomide: Contains a piperidine-2,6-dione core but with different functional groups.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A lenalidomide analog with similar structural features.
Uniqueness
3-bromo-6,6-dimethylpiperidine-2,4-dione is unique due to its specific substitution pattern and the presence of the bromine atom. This makes it a valuable compound for studying the effects of halogenation on the biological activity of piperidine derivatives. Its unique structure also allows for the exploration of new synthetic routes and the development of novel therapeutic agents .
Biological Activity
3-Bromo-6,6-dimethylpiperidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine backbone with a bromine atom and two methyl groups at the 6-position. Its molecular formula is , and it is classified as a diketone due to the presence of two carbonyl groups.
Synthesis Methods:
- Bromination of 6,6-Dimethylpiperidine-2,4-dione: The initial step involves the bromination of the piperidine derivative under controlled conditions.
- Reactions with Various Reagents: The compound can be synthesized through reactions with different nucleophiles, yielding derivatives with varied biological activities.
This compound interacts with specific molecular targets within biological systems. The bromine atom enhances the compound's reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular pathways related to inflammation and cell proliferation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:
- In vitro Studies: Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves apoptosis induction through caspase activation .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities:
- Activity Spectrum: Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have shown notable antifungal activity against Candida species .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor:
- Specific Enzymes Targeted: Research highlights its potential in inhibiting enzymes involved in inflammatory responses and cancer progression, such as PI3K (phosphoinositide 3-kinase) pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
This compound | Anticancer, antibacterial | Contains both bromine and dimethyl groups |
3-Bromo-4,4-dimethylpiperidine-2,6-dione | Moderate anticancer | Different substitution pattern |
Lenalidomide | Anticancer | Piperidine core with distinct functional groups |
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine | Anticancer | Structural analog with unique biological activities |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of 3-bromo derivatives on various cancer cell lines. The IC50 values ranged from 50 to 100 µM for different derivatives tested against breast cancer cells.
- Antibacterial Testing : In another study focusing on antibacterial activity, the compound exhibited significant inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Properties
IUPAC Name |
3-bromo-6,6-dimethylpiperidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c1-7(2)3-4(10)5(8)6(11)9-7/h5H,3H2,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMKZDGGNTUWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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